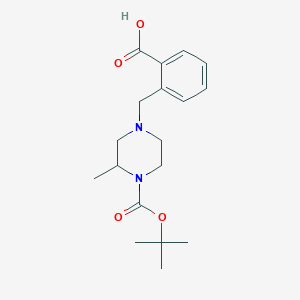

1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine

CAS No.:

Cat. No.: VC20227481

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26N2O4 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |

| Standard InChI | InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |

| Standard InChI Key | BHTLXEDHGVUWDS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine consists of a six-membered piperazine ring with two nitrogen atoms. One nitrogen is protected by a Boc group (), while the other is substituted with a 2-carboxyphenylmethyl moiety () and a methyl group at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic reactions .

The IUPAC name, 2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid, reflects its substitution pattern. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 334.4 g/mol | |

| Solubility | Soluble in DMSO, methanol | |

| Stability | Air-sensitive; store at 2–8°C |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine typically involves multi-step strategies:

-

Piperazine Functionalization: Methylation at the 3-position via alkylation with methyl iodide.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate () to protect one nitrogen, often catalyzed by iodine under solvent-free conditions .

-

Carboxyphenylmethyl Introduction: Alkylation with 2-carboxybenzyl bromide or coupling via Buchwald-Hartwig amination.

Yield optimization remains challenging due to steric hindrance from the Boc group and competing side reactions.

Industrial-Scale Considerations

Large-scale production requires stringent control over:

-

Temperature: Exothermic reactions during Boc protection necessitate cooling to ≤0°C .

-

Purification: Column chromatography or recrystallization from ethyl acetate/methanol mixtures.

Biological Activities and Mechanism

Neuropharmacological Effects

1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine demonstrates N-methyl-D-aspartate (NMDA) receptor antagonism, as inferred from structural analogs. NMDA receptors, critical for synaptic plasticity, are implicated in neurodegenerative diseases (e.g., Alzheimer’s) and chronic pain. The compound’s carboxyphenyl group may mimic glutamate’s carboxylate moiety, competitively inhibiting receptor activation.

Enzymatic Interactions

Preliminary studies suggest moderate affinity for monoamine oxidases (MAOs) and cytochrome P450 enzymes, though exact inhibition constants () remain unquantified. Such interactions could influence its metabolic stability and drug-drug interaction potential.

Structural Analogs and Structure-Activity Relationships

Comparative Analysis

Modifications to the piperazine core significantly alter pharmacological profiles. Key analogs include:

-

3-Methyl vs. 3-Ethyl: Ethyl groups increase steric bulk, potentially reducing receptor binding kinetics .

-

2-Carboxy vs. 4-Carboxy: Positional isomerism influences hydrogen-bonding patterns with target proteins.

Pharmacological Applications

Neuroprotective Agents

The compound’s NMDA receptor antagonism positions it as a candidate for:

-

Stroke Therapy: Reducing excitotoxic neuronal death.

-

Chronic Pain Management: Blocking central sensitization pathways.

Drug Intermediate Utility

As a Boc-protected derivative, it serves as a precursor in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume